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9-Methyl Adenine-d3

LC-MS/MS Bioanalysis Internal Standard

9-Methyl Adenine-d3 is the deuterium-labeled analog of 9-Methyladenine featuring a fully deuterated N9-methyl group, delivering a +3.02 Da mass shift critical for mass spectrometric differentiation. As a stable isotope-labeled internal standard (SIL-IS), it exhibits near-identical physicochemical properties to the unlabeled analyte—co-elution, extraction recovery, and ionization response—enabling unequivocal ratio-based quantification. This makes it the internal standard of choice for validated LC-MS/MS methods quantifying 9-Methyladenine in plasma, urine, and tissue homogenates, essential for pharmacokinetic studies and regulatory bioanalysis requiring ±15% accuracy and precision. Available at ≥95% isotopic purity as a white solid.

Molecular Formula C6H7N5
Molecular Weight 152.17 g/mol
CAS No. 130859-46-0
Cat. No. B561801
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9-Methyl Adenine-d3
CAS130859-46-0
Synonyms9-(Methyl-d3)-9H-purin-6-amine;  6-Amino-9-(methyl-d3)purine;  9-(Methyl-d3)-9H-adenine;  9-(Methyl-d3)adenine-d3;  N 838-d3;  N9-(Methyl-d3)adenine;  NSC 7843-d3; 
Molecular FormulaC6H7N5
Molecular Weight152.17 g/mol
Structural Identifiers
InChIInChI=1S/C6H7N5/c1-11-3-10-4-5(7)8-2-9-6(4)11/h2-3H,1H3,(H2,7,8,9)/i1D3
InChIKeyWRXCXOUDSPTXNX-FIBGUPNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





9-Methyl Adenine-d3 (CAS 130859-46-0) as a Stable Isotope-Labeled Internal Standard for Quantitative Bioanalysis


9-Methyl Adenine-d3 (CAS 130859-46-0) is a deuterium-labeled analog of 9-Methyladenine (CAS 700-00-5), a purine derivative that functions as a modified nucleobase . The compound features a fully deuterated methyl group at the N9 position of the adenine ring, with three deuterium atoms replacing the three hydrogen atoms of the methyl moiety . This isotopic substitution increases the molecular weight from 149.15 g/mol (unlabeled) to 152.17 g/mol (labeled), a mass shift of +3.02 Da, which is analytically significant for mass spectrometry-based detection . The compound is commercially available as a white solid with a purity typically ≥95% to 99% and is primarily utilized as a stable isotope-labeled internal standard (SIL-IS) for the accurate quantification of 9-Methyladenine and related purine metabolites in complex biological matrices via LC-MS/MS, GC-MS, and NMR spectroscopy .

Why Unlabeled 9-Methyladenine or Structural Analogs Cannot Substitute for 9-Methyl Adenine-d3 in Quantitative LC-MS Workflows


In LC-MS/MS quantification of 9-Methyladenine in biological matrices, substituting the deuterated internal standard (9-Methyl Adenine-d3) with unlabeled 9-Methyladenine (CAS 700-00-5) or a non-isotopic structural analog fundamentally compromises analytical accuracy and precision [1]. The unlabeled compound co-elutes with the target analyte and cannot be distinguished by mass spectrometry, rendering it useless as an internal standard [2]. Non-isotopic structural analogs, such as 7-Methyl Adenine or Adenine itself, exhibit different chromatographic retention times, ionization efficiencies, and matrix effect susceptibilities compared to the target analyte, leading to systematic quantification errors that cannot be reliably corrected [3]. The deuterated analog, by contrast, demonstrates nearly identical physicochemical properties to the analyte—including extraction recovery, chromatographic retention, and ionization response—while providing a unique +3 Da mass shift that enables unequivocal mass spectrometric differentiation and accurate ratio-based quantification [4]. This isotopic approach is mandated for validated bioanalytical methods intended for regulatory submission [5].

Quantitative Differential Evidence for 9-Methyl Adenine-d3 Versus Closest Comparators


Mass Spectrometric Differentiation: +3.02 Da Mass Shift Enables Unambiguous Analyte Quantification

9-Methyl Adenine-d3 exhibits a monoisotopic mass of 152.08897548 g/mol, compared to 149.0697 g/mol for unlabeled 9-Methyladenine . This +3.02 Da mass shift allows complete chromatographic co-elution with the target analyte while providing baseline mass spectrometric resolution, a prerequisite for accurate internal standard-based quantification in LC-MS/MS . In contrast, structural analogs such as 7-Methyl Adenine (MW 149.15) or Adenine (MW 135.13) exhibit both different retention times and distinct ionization responses, introducing unacceptable quantification variability [1].

LC-MS/MS Bioanalysis Internal Standard

Isotopic Purity Specification: ≥95% Deuterium Incorporation Ensures Quantitative Reliability

Commercial specifications for 9-Methyl Adenine-d3 consistently report a minimum purity of 95%, with isotopic enrichment of the methyl-d3 moiety typically exceeding 99% . In contrast, the unlabeled 9-Methyladenine is commonly available at ≥98% chemical purity . High isotopic purity is critical because any residual unlabeled species (protio impurity) in the internal standard will contribute to the analyte signal, causing positive bias and non-linear calibration curves at low concentrations . Regulatory guidance recommends isotopic purity ≥95% for SIL-IS used in validated methods [1].

Isotopic Purity Quality Control Method Validation

Melting Point Differentiation: Deuterium Substitution Alters Solid-State Thermal Properties

9-Methyl Adenine-d3 exhibits a melting point range of 273–275°C, as reported by multiple vendors . In comparison, unlabeled 9-Methyladenine melts at a significantly higher temperature of 300–302°C . This ~27°C depression in melting point is a well-documented isotope effect in deuterated compounds, arising from differences in zero-point vibrational energy that influence intermolecular interactions in the crystal lattice [1]. While this thermal property difference does not directly impact LC-MS performance, it serves as a confirmatory quality control parameter to distinguish the labeled from unlabeled material and to verify batch-to-batch consistency.

Physicochemical Characterization Thermal Analysis Compound Identity

Chromatographic Co-Elution Fidelity: Deuterium Placement Minimizes Retention Time Shift

The placement of deuterium atoms on the N9-methyl group of 9-Methyl Adenine-d3 is strategically chosen to minimize chromatographic isotope effects. Deuterium substitution on alkyl groups remote from exchangeable protons and heteroatoms involved in hydrogen bonding generally results in negligible (<1%) retention time differences in reversed-phase LC [1]. In contrast, deuterium substitution on exchangeable protons (e.g., NH2 or OH groups) can produce measurable retention time shifts due to altered hydrogen-bonding capacity, potentially causing non-parallelism in calibration curves [2]. Structural analogs such as Adenine-d1 (deuterium on the C8 position) or 13C-labeled adenines may exhibit different chromatographic behavior and are not direct substitutes for quantifying 9-Methyladenine due to structural dissimilarity [3].

LC-MS Chromatography Isotope Effect

NMR Spectral Simplification: Methyl Signal Elimination Enables Unambiguous Structural Elucidation

In 1H NMR spectroscopy, 9-Methyl Adenine-d3 exhibits complete absence of the N9-methyl proton signal (typically a singlet at δ ~3.8 ppm for the unlabeled compound), while all other proton signals (H2, H8, NH2) remain unchanged . This selective signal elimination is a direct consequence of deuterium substitution (spin I = 1) and the large difference in gyromagnetic ratio between 1H and 2H. The unlabeled analog produces a full complement of proton signals, including the methyl singlet . This differential NMR profile allows researchers to use 9-Methyl Adenine-d3 as a probe to assign methyl-specific interactions in nucleic acid binding studies or to simplify crowded spectra in complex mixtures without altering the compound's biological activity .

NMR Spectroscopy Structure Elucidation Isotopic Labeling

Matrix Effect Compensation: Isotopic Internal Standard Provides Superior Accuracy Versus Analog-Based Methods

In LC-MS/MS bioanalysis, matrix effects—ion suppression or enhancement caused by co-eluting endogenous components—are a primary source of quantification error. Studies comparing SIL-IS versus structural analog internal standards demonstrate that SIL-IS consistently provides superior accuracy and precision [1]. Specifically, methods using SIL-IS achieve accuracy within ±15% (±20% at LLOQ) as required by regulatory guidelines, whereas analog-based methods often exceed ±20% bias due to differential matrix effects [2]. For 9-Methyladenine quantification, 9-Methyl Adenine-d3 compensates for matrix effects because it co-elutes exactly with the analyte, ensuring that any ion suppression or enhancement affects both species equally [3]. This property is intrinsic to the deuterated compound but absent in any unlabeled analog, regardless of structural similarity.

Matrix Effect Quantitative Accuracy Bioanalytical Method Validation

Key Research and Industrial Applications for 9-Methyl Adenine-d3 Driven by Differential Evidence


Quantitative LC-MS/MS Bioanalysis of 9-Methyladenine in Pharmacokinetic and Metabolism Studies

The +3.02 Da mass shift and near-identical chromatographic behavior of 9-Methyl Adenine-d3 relative to the unlabeled analyte make it the internal standard of choice for developing validated LC-MS/MS methods to quantify 9-Methyladenine in plasma, urine, and tissue homogenates. This application is essential for pharmacokinetic studies of 9-Methyladenine-containing compounds and for investigating the metabolic fate of methylated adenine derivatives in vivo. The high isotopic purity (≥95%) and co-elution fidelity ensure that matrix effects are accurately compensated, enabling the method to achieve the ±15% accuracy and precision required for regulatory submission.

NMR Spectroscopic Studies of Nucleic Acid Binding and Molecular Interactions

The selective elimination of the N9-methyl proton signal in 1H NMR spectra allows researchers to use 9-Methyl Adenine-d3 as a probe in binding studies involving DNA, RNA, or proteins. By simplifying the spectrum, the compound facilitates unambiguous assignment of key intermolecular NOEs and enables the study of methyl group dynamics via 2H NMR relaxation measurements. This application is particularly relevant for elucidating the structural basis of modified nucleobase recognition by enzymes such as methyltransferases and demethylases, as well as for understanding the role of 9-methyladenine modifications in epigenetic regulation.

Quality Control Release Testing and Compound Identity Verification

The distinct melting point of 9-Methyl Adenine-d3 (273–275°C) compared to the unlabeled analog (300–302°C) provides a rapid, non-destructive method for confirming the identity and deuteration status of the compound upon receipt from suppliers. This is a critical quality control step in GLP/GMP environments where material traceability is mandatory. Additionally, the combination of exact mass (152.08897548 g/mol) and the unique InChIKey (WRXCXOUDSPTXNX-FIBGUPNXSA-N) enables unequivocal identification in chemical inventory systems and analytical data repositories.

Metabolic Tracing of 9-Methyladenine Incorporation into Cellular Nucleic Acids

While 9-Methyl Adenine-d3 is primarily used as an internal standard, its deuterium label also enables its use as a metabolic tracer in cell culture studies. By administering the deuterated compound to cells, researchers can monitor its incorporation into newly synthesized RNA or DNA using LC-MS or NMR . The +3 Da mass shift allows clear differentiation between the exogenous labeled species and endogenous unlabeled 9-Methyladenine pools . This application supports investigations into the metabolic pathways of modified nucleobases and their potential as biomarkers or therapeutic targets.

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